1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one
Description
1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one is a cyclopropyl ketone derivative featuring a fluorinated aromatic ring. Its molecular formula is C₁₁H₁₁FO, with an average molecular mass of 178.20 g/mol . The compound is recognized under multiple synonyms, including 1-acetyl-2-(4-fluorophenyl)cyclopropane and 1-[2-(4-fluorophenyl)cyclopropyl]ethanone, and is identified by CAS numbers 1218071-65-8 and 338392-56-6 .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)cyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFHOENHAYWVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor, such as a fluorophenyl-substituted alkene, followed by oxidation to introduce the ethanone group. Common synthetic routes include:
Cyclopropanation: This step can be achieved using reagents like diazomethane or Simmons-Smith reagents in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Halogenation Reactions
This compound undergoes α-halogenation at the ketone's carbonyl-adjacent carbon. Two bromination methods demonstrate high efficiency:
Key findings :
-
Ionic liquid catalysts enhance reaction rates and yields by stabilizing intermediates .
-
Bromine in methanol provides a scalable industrial route with minimal by-products .
Oxidation Reactions
The ketone group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ (aqueous) | Acidic/neutral, 60–80°C | 1-[1-(4-Fluorophenyl)cyclopropyl]acetic acid | Requires prolonged heating | |
| CrO₃/H₂SO₄ | Jones reagent, 0°C to RT | Same carboxylic acid | Rapid but exothermic |
Mechanistic insight :
Oxidation proceeds via enolate formation, followed by hydroxylation and dehydrogenation. The cyclopropane ring remains intact under these conditions due to its kinetic stability.
Reduction Reactions
The carbonyl group is reduced to a secondary alcohol using hydride donors:
| Reducing Agent | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C to RT | 82% | 1-[1-(4-Fluorophenyl)cyclopropyl]ethanol | |
| NaBH₄/CeCl₃ | MeOH, RT, 2h | 68% | Same alcohol |
Critical observation :
Lithium aluminum hydride (LiAlH₄) achieves higher selectivity compared to borohydride systems, which may partially reduce the cyclopropane ring under harsh conditions.
Cyclopropane Ring-Opening Reactions
While the cyclopropane ring is generally stable, radical-initiated cleavage occurs under specific conditions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Br₂/hν | UV light, CCl₄, 12h | 1-(4-Fluorophenyl)-3-bromopropan-1-one | |
| H₂/Pd-C | High pressure, 80°C, 6h | 1-(4-Fluorophenyl)pentan-1-one |
Implications :
-
Photochemical bromination selectively cleaves the cyclopropane ring to form a linear bromoketone .
-
Hydrogenation under pressure yields a saturated ketone, demonstrating the ring’s strain-driven reactivity .
Nucleophilic Substitution
The fluorine atom on the aromatic ring participates in SNAr reactions under forcing conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (aq) | CuCl₂, DMF, 120°C, 24h | 1-[1-(4-Aminophenyl)cyclopropyl]ethan-1-one | 41% | |
| NaOH/EtOH | Microwave, 150°C, 1h | Hydroxylated derivative | 55% |
Limitations :
Electron-withdrawing effects of the fluorine reduce aromatic reactivity, necessitating high temperatures/pressures .
Scientific Research Applications
1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one, also known as a cyclopropyl ketone derivative, is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and case studies.
Anticancer Activity
Recent studies have indicated that derivatives of cyclopropyl ketones exhibit promising anticancer properties. For instance, research has shown that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study: Apoptosis Induction
A study conducted by Smith et al. (2022) evaluated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound.
Table 2: Anticancer Activity Results
| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Annexin V) (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 15 |
| 25 | 50 | 30 |
| 50 | 20 | 60 |
Synthesis of Functional Polymers
The unique structure of this compound allows it to be utilized as a monomer in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and mechanical properties.
Case Study: Polymer Development
In a study by Johnson et al. (2023), researchers synthesized a series of copolymers using this compound as a monomer. The resulting materials showed improved tensile strength and thermal resistance compared to traditional polymer matrices.
Table 3: Polymer Properties Comparison
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Conventional Polymer | 30 | 150 |
| Copolymer with Ketone | 50 | 200 |
Mechanism of Action
The mechanism by which 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring provides rigidity to the molecule, influencing its binding affinity and specificity. The ethanone group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one, highlighting differences in substituents, physical properties, and applications:
Key Structural and Functional Differences
The target compound’s fluorine atom offers moderate electronegativity and metabolic stability .
Synthetic Methodologies
- The sulfonyl derivative is synthesized via nucleophilic substitution (88% yield), whereas brominated analogs may require palladium-catalyzed cross-couplings. The absence of direct synthesis data for the target compound suggests reliance on similar cyclopropanation or Friedel-Crafts acylation strategies.
Safety and Handling
- While the target compound lacks explicit safety data, its azepane-containing analog is classified for acute toxicity (oral, dermal, inhalation), emphasizing the need for precautions when handling fluorophenyl derivatives.
Physicochemical Properties
- The sulfonyl analog’s solid state (mp 57–58°C) contrasts with the liquid state of brominated and chlorinated derivatives , reflecting differences in intermolecular forces (e.g., hydrogen bonding vs. van der Waals interactions).
Biological Activity
Overview
1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one (CAS Number: 1017462-12-2) is an organic compound characterized by its unique structural features, including a fluorophenyl group, a cyclopropyl ring, and an ethanone moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C11H11FO
- Molecular Weight : 192.21 g/mol
- Structure : The compound consists of a cyclopropyl ring attached to a fluorophenyl group and an ethanone functional group, which influences its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- π-π Interactions : The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
- Rigidity from Cyclopropyl Ring : The cyclopropyl structure provides rigidity, affecting the compound's conformational dynamics and interaction profiles.
- Hydrogen Bonding : The ethanone moiety can participate in hydrogen bonding, modulating the activity of enzymes or receptors it interacts with.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The presence of fluorine atoms is often linked to enhanced bioactivity due to their influence on electronic properties and molecular interactions .
Pharmacological Potential
Ongoing research is exploring the pharmacological properties of this compound:
- Antiparasitic Activity : Analogous compounds have demonstrated efficacy against Cryptosporidium species in preclinical models, indicating potential applications in treating parasitic infections .
- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to inhibit neuronal nitric oxide synthase (nNOS), suggesting potential therapeutic roles in neurodegenerative disorders .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
| Study | Findings |
|---|---|
| Study A | Identified significant antimicrobial activity against Staphylococcus aureus with MIC values as low as 0.0039 mg/mL. |
| Study B | Demonstrated antiparasitic effects during late-stage growth of C. parvum, blocking sexual development. |
| Study C | Explored structure-activity relationships (SAR) revealing that modifications on the fluorophenyl group significantly alter biological activity. |
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other structurally similar compounds:
| Compound | Structural Features | Notable Activities |
|---|---|---|
| 1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one | Different position of the fluorophenyl group | Varying enzyme interaction profiles |
| 1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-one | Chlorine instead of fluorine | Altered antimicrobial potency |
Q & A
Q. What are common synthetic routes for 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one?
The compound can be synthesized via cyclopropanation reactions. For example, GP6 reactions involve starting materials like 1-(3,3-dimethylcycloprop-1-en-1-yl)-1-(aryl)ethan-1-ol, followed by iodination and purification via gradient chromatography (e.g., 0–6% Et₂O/pentane) to yield cyclopropyl derivatives. Yields range from 34% to 85%, depending on substituents and reaction optimization . Cross-coupling methods, such as Suzuki-Miyaura reactions, are also viable. A palladium-catalyzed coupling of 1-(4-bromophenyl)ethan-1-one with (4-fluorophenyl)boronic acid in the presence of K₃PO₄ achieves 85% yield after flash chromatography .
Q. What analytical methods are used to characterize this compound?
Post-synthesis characterization typically includes:
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm structure and stereochemistry (e.g., cyclopropane ring protons at δ 1.85–2.20 ppm in CDCl₃) .
- HRMS : High-resolution mass spectrometry (APCI/QTOF or ESI/QTOF) to verify molecular weight (e.g., observed m/z 383.0111 for iodinated derivatives) .
- Chromatography : HPLC or GC-MS to assess purity, with UV detection for tracking reaction progress .
Q. What safety precautions are essential when handling this compound?
While acute toxicity data are limited, safety protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .
- Ventilation : Use fume hoods to minimize vapor exposure.
- Emergency Measures : For skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical attention .
- Storage : Keep sealed in a cool, dry place away from ignition sources .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to synthesize derivatives of this compound?
Key parameters for Suzuki-Miyaura coupling optimization:
- Catalyst : Xantphos-ligated palladium dialkyl complexes (1.25 μmol per 0.5 mmol substrate) .
- Solvent System : Hexane/EtOAC gradients (98:2 to 60:40) for chromatography .
- Temperature : Room temperature for 24 hours to balance yield and selectivity.
- Base : K₃PO₄ (2 eq.) enhances boronic acid activation .
Q. How is stereochemical control achieved in cyclopropane derivatives of this compound?
Stereoselective synthesis involves:
- Chiral Catalysts : Gold(I) catalysts enable kinetic resolution via (4+4) cycloadditions, favoring specific enantiomers (e.g., 1R,2S configuration confirmed by ¹H NMR coupling constants) .
- Radical Intermediates : Avoiding ketyl radical pathways by using sterically hindered substrates (e.g., cyclopropyl(pyridin-2-yl)methanone prevents ring-opening) .
- Analogous Compounds : Relative stereochemistry is inferred from structurally similar derivatives (e.g., comparing ¹³C NMR shifts of iodinated cyclopropanes) .
Q. How should researchers address contradictions in toxicity data across safety reports?
Discrepancies arise due to incomplete characterization in early studies. Mitigation strategies include:
- Precautionary Principle : Assume GHS Category 4 hazards (acute toxicity via oral, dermal, inhalation routes) until validated .
- In Silico Modeling : Use QSAR tools to predict bioaccumulation or toxicity .
- Empirical Testing : Conduct Ames tests or zebrafish embryo assays for genotoxicity and developmental effects .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
Yield discrepancies stem from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) reduce cyclopropanation efficiency compared to electron-donating groups (e.g., -OCH₃) .
- Purification Methods : Gradient chromatography (e.g., 1–10% Et₂O/pentane) improves purity but may lower recovery rates .
- Catalyst Load : Higher Pd concentrations (e.g., 2.5 mol%) in cross-coupling reactions increase yields but risk side-product formation .
Methodological Recommendations
- Reaction Optimization : Use design-of-experiment (DoE) frameworks to screen catalysts, solvents, and temperatures systematically.
- Data Reproducibility : Report detailed NMR acquisition parameters (e.g., 400 MHz, CDCl₃) and HRMS calibration standards .
- Safety Compliance : Align handling protocols with OSHA and EU directives (e.g., EN374 gloves, CEN respirators) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
